molecular formula C8H14O2 B12706018 4-Pentanoic acid, 2-propyl-, (S)- CAS No. 117039-65-3

4-Pentanoic acid, 2-propyl-, (S)-

Cat. No.: B12706018
CAS No.: 117039-65-3
M. Wt: 142.20 g/mol
InChI Key: UMYDNZXEHYSVFY-SSDOTTSWSA-N
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Description

4-Pentanoic acid, 2-propyl-, (S)-, also known as (S)-2-propylpentanoic acid, is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of valeric acid and is known for its applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentanoic acid, 2-propyl-, (S)- can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the action of a catalyst to form 4-pentenoic ester. This intermediate is then hydrolyzed, acidified, and purified to obtain the final product .

Industrial Production Methods

In industrial settings, the production of 4-Pentanoic acid, 2-propyl-, (S)- often involves the oxo process. This process uses 1-butene and syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is subsequently oxidized to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Pentanoic acid, 2-propyl-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Pentanoic acid, 2-propyl-, (S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentanoic acid, 2-propyl-, (S)- involves its interaction with molecular targets in the body. It is known to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain. This results in enhanced inhibitory neurotransmission, which helps in controlling seizures and stabilizing mood .

Comparison with Similar Compounds

4-Pentanoic acid, 2-propyl-, (S)- can be compared with other similar compounds such as:

The uniqueness of 4-Pentanoic acid, 2-propyl-, (S)- lies in its chiral nature and its specific applications in medicine as an anticonvulsant and mood stabilizer.

Properties

CAS No.

117039-65-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(2S)-2-propylpent-4-enoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1

InChI Key

UMYDNZXEHYSVFY-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@@H](CC=C)C(=O)O

Canonical SMILES

CCCC(CC=C)C(=O)O

Origin of Product

United States

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